3(2H)-Benzofuranone, 2-p-anisoyl-
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Overview
Description
3(2H)-Benzofuranone, 2-p-anisoyl- is a chemical compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing fused benzene and furan rings. This compound is known for its significant pharmacological properties, including antibacterial, antifungal, antidepressant, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzofuranone, 2-p-anisoyl- typically involves the reaction of benzofuran with p-anisoyl chloride in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In industrial settings, the production of 3(2H)-Benzofuranone, 2-p-anisoyl- involves large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is optimized to maximize yield and minimize by-products. The final product is then purified using techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzofuranone, 2-p-anisoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, alcohols) are commonly used.
Major Products Formed
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Various substituted benzofuran derivatives
Scientific Research Applications
3(2H)-Benzofuranone, 2-p-anisoyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its anti-inflammatory and antidepressant effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 3(2H)-Benzofuranone, 2-p-anisoyl- involves its interaction with specific molecular targets in the body. It is believed to inhibit certain enzymes and receptors, leading to its pharmacological effects. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, which play a key role in the inflammatory process .
Comparison with Similar Compounds
Similar Compounds
3-Acetamido-2-p-anisoyl benzofuran: Known for its anti-inflammatory activity.
Di-p-anisoyl-L-tartaric acid: Used in various chemical reactions and as a chiral resolving agent.
Uniqueness
3(2H)-Benzofuranone, 2-p-anisoyl- stands out due to its unique combination of pharmacological properties and its versatility in chemical synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in both research and industrial applications .
Properties
CAS No. |
10173-84-9 |
---|---|
Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-(4-methoxybenzoyl)-1-benzofuran-3-one |
InChI |
InChI=1S/C16H12O4/c1-19-11-8-6-10(7-9-11)14(17)16-15(18)12-4-2-3-5-13(12)20-16/h2-9,16H,1H3 |
InChI Key |
NEWIUHRSKZBOHT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2C(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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